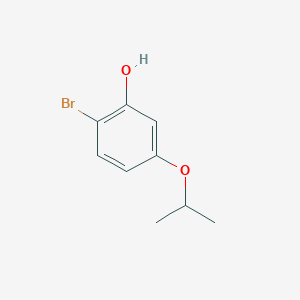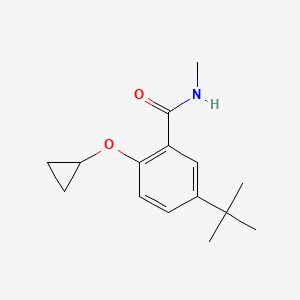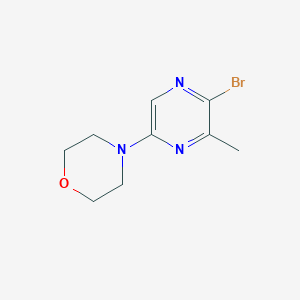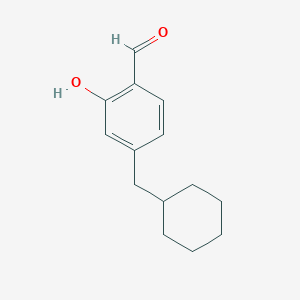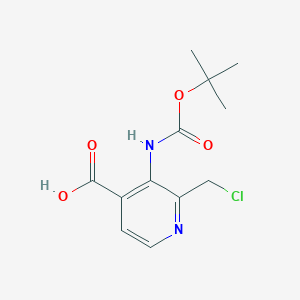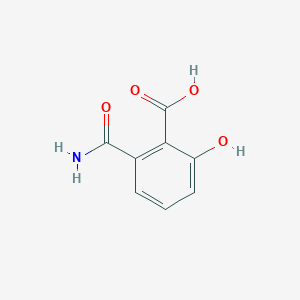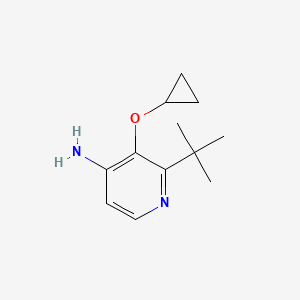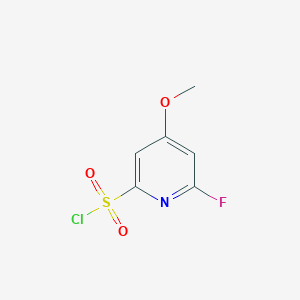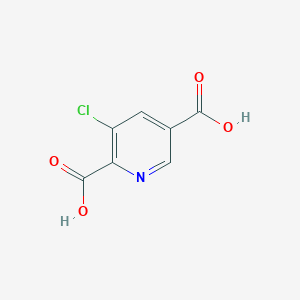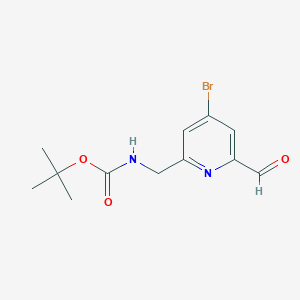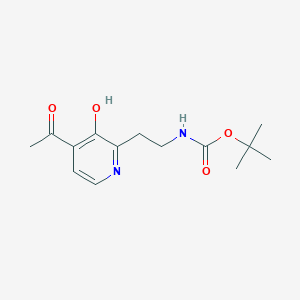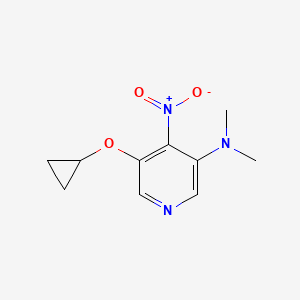
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with dimethylamine and nitro substituents. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine.
Cyclopropylation: The 4-nitropyridine is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopropoxy group.
Dimethylation: Finally, the compound is subjected to dimethylation using dimethylamine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow systems offer advantages such as better temperature control, efficient mixing, and safer handling of reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine can undergo various chemical reactions, including:
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-Cyclopropoxy-N,N-dimethyl-4-aminopyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but contains a pyrazole ring instead of a pyridine ring.
4-Nitropyridine: Lacks the cyclopropoxy and dimethylamine groups, making it less complex.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,N-dimethyl-4-nitropyridin-3-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)8-5-11-6-9(10(8)13(14)15)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
PKJIOAARTFINKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=CC(=C1[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


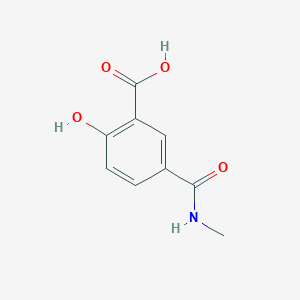

![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
